1-Methyl-7-nitroindazole-3-carboxylic acid
CAS No.: 1363381-06-9
Cat. No.: VC2720005
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363381-06-9 |
|---|---|
| Molecular Formula | C9H7N3O4 |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 1-methyl-7-nitroindazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | UTCNKUIJBXIDOB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O |
| Canonical SMILES | CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of 1-Methyl-7-nitroindazole-3-carboxylic acid is , and its molecular weight is calculated to be approximately 221.17 g/mol . This relatively low molecular weight makes it suitable for applications in biochemical studies where small molecule inhibitors are required.
Functional Groups and Structural Features
The compound features a methyl group at the 1st position, a nitro group at the 7th position, and a carboxylic acid group at the 3rd position on the indazole ring. These functional groups contribute to its chemical reactivity and biological activity. The nitro group is electron-withdrawing, which influences the compound's ability to interact with enzymes such as nNOS. The carboxylic acid group enhances solubility and allows for potential derivatization in chemical synthesis.
SMILES Representation
The simplified molecular-input line-entry system (SMILES) notation for this compound is . This representation provides insight into the spatial arrangement of atoms within the molecule.
Synthesis Methods
General Synthetic Approach
The synthesis of 1-Methyl-7-nitroindazole-3-carboxylic acid typically involves multi-step organic reactions. A common method begins with the nitration of 1-methylindazole-3-carboxylic acid using concentrated sulfuric acid and nitric acid under controlled temperature conditions. This approach minimizes over-nitration and ensures selective functionalization at the desired position.
Industrial Production Techniques
For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Challenges in Synthesis
One challenge in synthesizing this compound is maintaining regioselectivity during nitration. Over-nitration or unwanted side reactions can lead to impurities that complicate purification processes.
Mechanism of Action and Biological Effects
Role as an nNOS Inhibitor
1-Methyl-7-nitroindazole-3-carboxylic acid acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for producing nitric oxide (NO) . NO is a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Impact on Nitric Oxide Production
By inhibiting nNOS, this compound reduces NO production, which can modulate cellular signaling pathways . This mechanism has implications for treating conditions associated with excessive NO production, such as neurodegenerative diseases and ischemia.
Neuroprotective Effects
Research has demonstrated that combining nNOS inhibitors like this compound with NMDA receptor antagonists can provide synergistic neuroprotection in models of cerebral ischemia . This combination therapy targets multiple pathways involved in ischemic cell death.
Research Applications
Neuropharmacology
The primary application of 1-Methyl-7-nitroindazole-3-carboxylic acid lies in neuropharmacological studies due to its ability to modulate NO signaling . It has been investigated for its potential to protect neurons from ischemic damage by reducing oxidative stress.
Enzyme Inhibition Studies
As an nNOS inhibitor, this compound serves as a valuable tool for studying the role of NO in various biological processes . It helps elucidate the enzyme's function in health and disease.
Drug Development
The selective inhibition of nNOS by this compound makes it a candidate for developing drugs aimed at treating conditions such as stroke or neurodegenerative disorders .
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